1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800717
InChI: InChI=1S/C10H10ClF2NO2/c11-5-8(15)3-6-1-2-7(14)4-9(6)16-10(12)13/h1-2,4,10H,3,5,14H2
SMILES:
Molecular Formula: C10H10ClF2NO2
Molecular Weight: 249.64 g/mol

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18800717

Molecular Formula: C10H10ClF2NO2

Molecular Weight: 249.64 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C10H10ClF2NO2
Molecular Weight 249.64 g/mol
IUPAC Name 1-[4-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one
Standard InChI InChI=1S/C10H10ClF2NO2/c11-5-8(15)3-6-1-2-7(14)4-9(6)16-10(12)13/h1-2,4,10H,3,5,14H2
Standard InChI Key VAOBRQABWSAQON-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N)OC(F)F)CC(=O)CCl

Introduction

1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes an amino group, a difluoromethoxy group, and a chloropropan-2-one moiety. These functional groups contribute to its potential biological activities and make it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves nucleophilic substitution reactions and condensation reactions. These methods require precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Analytical Techniques

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of reactions and characterize the final product.

Chemical Reactivity

The reactivity of this compound is influenced by its electronic structure, where electron-withdrawing groups (like chlorine and difluoromethoxy) affect the site of electrophilic attack. The kinetics and thermodynamics of these reactions are crucial for predicting outcomes in synthetic pathways.

Potential Therapeutic Applications

The compound's potential applications include:

  • Cancer Treatment: Inhibiting specific enzymes involved in cancer cell proliferation.

  • Inflammation: Modulating biochemical pathways related to inflammation.

Stability and Handling

Relevant data regarding its stability and reactivity profiles are essential for safe handling and application in research settings.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-oneC11H9ClF3NO2Trifluoromethoxy instead of difluoromethoxy; may exhibit different biological activities.
1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-oneC10H12ClNO2Methoxy group instead of difluoromethoxy; altered reactivity and potential applications.
1-(2-Amino-4-fluorophenyl)-3-chloropropan-1-oneC9H9ClFN2OFluoro instead of difluoromethoxy; different electronic properties affecting reactivity and interaction with biological targets.

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